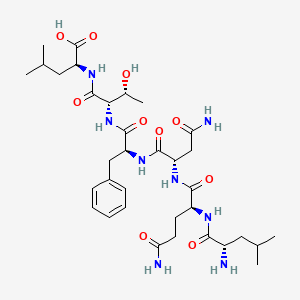
L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form reactive intermediates.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Leucine, L-leucyl-L-glutaminyl-L-asparaginyl-L-phenylalanyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
574749-94-3 |
|---|---|
Molecular Formula |
C34H54N8O10 |
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H54N8O10/c1-17(2)13-21(35)29(46)38-22(11-12-26(36)44)30(47)40-24(16-27(37)45)31(48)39-23(15-20-9-7-6-8-10-20)32(49)42-28(19(5)43)33(50)41-25(34(51)52)14-18(3)4/h6-10,17-19,21-25,28,43H,11-16,35H2,1-5H3,(H2,36,44)(H2,37,45)(H,38,46)(H,39,48)(H,40,47)(H,41,50)(H,42,49)(H,51,52)/t19-,21+,22+,23+,24+,25+,28+/m1/s1 |
InChI Key |
OWAXFDNACOLHCA-RWDAEPBLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
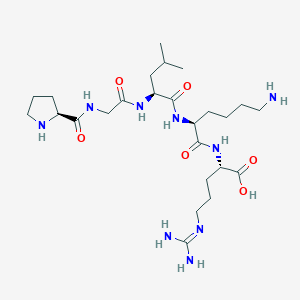

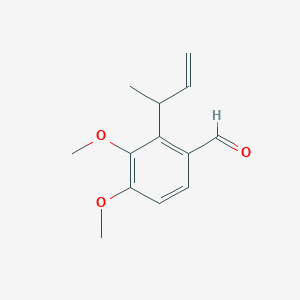
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
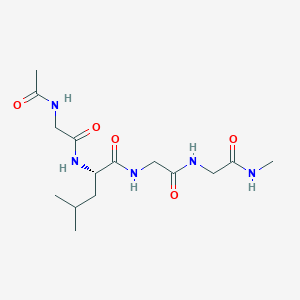
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
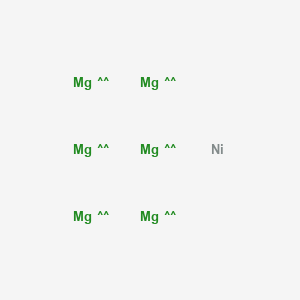
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

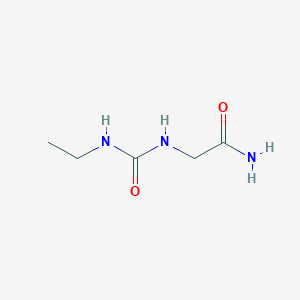
![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)
